Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-

Description

Chemical Nomenclature and Structural Identification

Systematic Nomenclature :

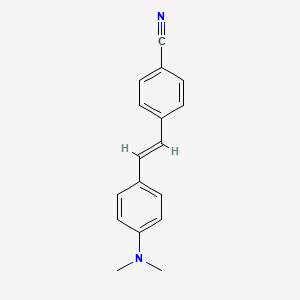

- IUPAC Name: 4-[(E)-2-[4-(Dimethylamino)phenyl]ethenyl]benzonitrile

- CAS Registry Numbers: 2844-17-9 (primary), 5972-04-3 (alternative)

Molecular Formula : C₁₇H₁₆N₂

Molecular Weight : 248.32 g/mol

Key Structural Features :

- Donor-Acceptor Architecture :

- Electron-donating group: N,N-dimethylamino (-N(CH₃)₂) at the para position of one phenyl ring.

- Electron-withdrawing group: Cyano (-C≡N) at the para position of the opposing phenyl ring.

- E-Configuration : The ethenyl bridge adopts a trans orientation, confirmed by X-ray crystallography and NMR spectroscopy .

Spectral Identification :

| Technique | Key Data Points | Source |

|---|---|---|

| UV-Vis | λₐᵦₛ: 350–400 nm (π→π* transition) | |

| Fluorescence | λₑₘ: 450–550 nm (solvent-dependent) | |

| ¹H NMR | δ 3.05 ppm (s, 6H, N(CH₃)₂), 7.2–7.8 ppm (aromatic/vinyl protons) |

Historical Development and Discovery

Synthetic Milestones :

- Initial Synthesis : First reported in the late 20th century via Horner-Wadsworth-Emmons olefination, coupling 4-(dimethylamino)benzaldehyde with 4-cyanobenzylphosphonate .

- Structural Optimization : Modifications to the aryl groups and bridge geometry were explored to enhance charge-transfer efficiency .

Key Research Contributions :

- Charge-Transfer Studies :

- Crystallographic Analysis :

Significance in Organic Electronics and Photophysics

Applications in Organic Electronics :

Photophysical Properties :

- Intramolecular Charge Transfer (ICT) :

- Dual Fluorescence :

Table 2: Comparative Photophysical Data

| Solvent | λₐᵦₛ (nm) | λₑₘ (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Hexane | 360 | 420 | 0.45 |

| Acetonitrile | 380 | 550 | 0.12 |

| Methanol | 375 | 530 | 0.18 |

Emerging Trends :

Properties

IUPAC Name |

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-19(2)17-11-9-15(10-12-17)4-3-14-5-7-16(13-18)8-6-14/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELBVOVIIVIHNT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2844-17-9, 5972-04-3 | |

| Record name | Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002844179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Stilbenecarbonitrile, 4'-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The optimized conditions for this synthesis include a molar ratio of reactants and a specific temperature and time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and phase transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

Industry: It is utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural and Functional Comparisons

Electronic and Optical Properties

- Target Compound vs. Cyanostyryl Derivatives: The target compound’s dimethylamino-cyano push-pull system enables intramolecular charge transfer (ICT), relevant for nonlinear optics (NLO) . CS3, a bis(cyanostyryl) derivative, lacks the dimethylamino group but shows stimuli-responsive luminescence due to extended π-conjugation, making it suitable for dynamic supramolecular materials .

Nitro-Substituted Analogs :

The nitro derivative (7570-35-6 ) introduces a strong electron-withdrawing group at the 3-position, red-shifting absorption maxima compared to the target compound. This modification is advantageous in materials requiring broad-spectrum visible light absorption .

Biological Activity

Benzonitrile, 4-(2-(4-(dimethylamino)phenyl)ethenyl)-, (E)-, also known by its CAS number 2844-17-9, is a compound with significant biological activity. Its molecular formula is CHN, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Weight : 248.32 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 433.8 °C

- Flash Point : 191.3 °C

- LogP : 3.79468

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 248.32 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 433.8 °C |

| Flash Point | 191.3 °C |

Anticancer Properties

Research indicates that compounds similar to benzonitrile derivatives exhibit promising anticancer activity. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumor progression. The presence of the dimethylamino group enhances the electron-donating capability of the molecule, which is crucial for its interaction with biological targets.

Antimicrobial Activity

Benzonitrile derivatives have been evaluated for their antimicrobial properties. A study highlighted that compounds with electron-withdrawing groups demonstrated higher antibacterial and antifungal activities compared to those with electron-donating groups . This suggests that the structural modifications of benzonitrile could lead to enhanced efficacy against various pathogens.

The proposed mechanism of action for benzonitrile involves the inhibition of specific enzymes or receptors that are critical in cancer and microbial growth. For instance, some studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression regulation and cancer progression .

Synthesis and Evaluation

A notable case study involved the synthesis of benzonitrile derivatives through a one-pot reaction involving dimedone and aromatic aldehydes . The synthesized compounds were characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming their structures.

Biological Testing

In vitro assays demonstrated that certain synthesized benzonitrile derivatives exhibited significant inhibition against various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-4-[2-(4-(dimethylamino)phenyl)ethenyl]benzonitrile, and how can isomer purity be optimized?

- Answer : The compound can be synthesized via Heck coupling or Wittig reactions, using precursors like 4-cyanobenzaldehyde and 4-dimethylaminophenylboronic acid. To ensure high (E)-isomer purity, reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized. For example, palladium-catalyzed cross-coupling in polar aprotic solvents (e.g., DMF) favors (E)-selectivity. Post-synthesis, isomers can be separated using column chromatography (silica gel, hexane/ethyl acetate gradients) and confirmed via NMR (characteristic coupling constants: for trans-vinylic protons) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its (Z)-isomer or structural analogs?

- Answer :

- NMR : The (E)-isomer exhibits a doublet of doublets for ethenyl protons (~δ 6.8–7.5 ppm) with , while the (Z)-isomer shows lower coupling constants () .

- IR : A sharp peak at ~2237 cm confirms the nitrile group. Absence of C=O stretches differentiates it from ketone analogs .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Answer : While specific toxicity data for this compound is limited, structurally related benzonitriles with ethenyl groups have shown mutagenic potential in Ames tests (e.g., 10 nmol/plate in Salmonella assays). Use PPE (gloves, fume hood) to minimize exposure. Thermal decomposition releases toxic NO; avoid high-temperature degradation .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s electronic properties and binding interactions in biological systems?

- Answer : The dimethylamino group acts as an electron donor, enhancing conjugation across the ethenyl bridge. This increases dipole moments and polarizability, critical for π-π stacking or hydrogen-bonding interactions in protein binding. Docking studies (e.g., with aromatase enzymes) suggest the dimethylamino group stabilizes interactions in hydrophobic pockets, as seen in cytotoxic analogs like 4-[2-(4-dimethylaminophenyl)ethenyl]benzonitrile derivatives .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Answer : Discrepancies may arise from cell-specific uptake efficiency or metabolic activation. A standardized protocol includes:

- Dose-response curves : Test across 3–5 concentrations (e.g., 1–100 µM) to calculate IC.

- Mechanistic assays : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).

- Reference controls : Use etoposide or doxorubicin for benchmarking. For example, analogs like compound 1k showed IC values of 12–18 µM against T47D and MDA-MB-231 cells, comparable to etoposide .

Q. How can computational modeling predict the compound’s fluorescence or photophysical behavior?

- Answer : Time-dependent density functional theory (TD-DFT) simulations at the B3LYP/6-31G* level model electronic transitions. The ethenyl bridge and dimethylamino group contribute to intramolecular charge transfer (ICT), shifting emission wavelengths. Experimentally, fluorescence quantum yields can be validated using UV-vis and fluorimetry, as seen in structurally similar fluorescent brighteners (e.g., λ ~450–500 nm) .

Methodological Notes

- Synthesis : Prioritize Pd-catalyzed cross-coupling for scalability.

- Characterization : Use high-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- Biological Assays : Include 3D cell cultures or patient-derived xenografts (PDX) for translational relevance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.